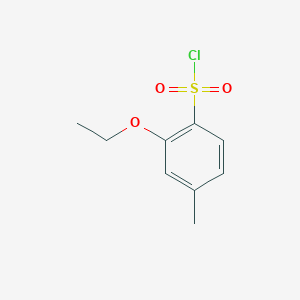
5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde (CMPPC) is an organic compound belonging to the family of pyrazole derivatives. It is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antifungal agents. In addition to its use in the synthesis of drugs, CMPPC has also been studied for its potential applications in the field of scientific research.
Applications De Recherche Scientifique
Heterocyclic Chemistry Applications
Research shows significant interest in the chemistry of pyrazoline derivatives and their synthesis, highlighting their importance in developing heterocyclic compounds with potential medicinal properties. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives is explored for synthesizing various heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and more, due to their versatile reactivity and application in dyes synthesis (Gomaa & Ali, 2020). This suggests a potential pathway for utilizing "5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde" in similar synthetic applications.
Organometallic Chemistry
The study of hydridotris(pyrazolyl)borato complexes of Group 5 metals provides insights into the organometallic chemistry of pyrazoline derivatives. Such complexes have been studied for their physico-chemical properties and potential applications in modeling metalloprotein interactions, indicating a research avenue for exploring metal complexes with "5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde" (Etienne, 1996).
Synthetic Applications
The development of synthetic routes for highly substituted pyrazolines, including the use of "5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde," could be inferred from research on pentasubstituted 2H-pyrazoles and hexasubstituted pyrazolines. These compounds serve as key intermediates in synthesizing unique series of pyrazoline derivatives, indicating the compound's potential role in creating novel chemical entities with diverse applications (Baumstark et al., 2013).
Pharmacological and Medicinal Applications
The review of pyrazoline derivatives and their medicinal significance up to March 2021 highlights the potential of compounds like "5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde" in drug development. Methyl-substituted pyrazoles, including potentially similar compounds, exhibit a wide spectrum of biological activities, suggesting their importance in medicinal chemistry for generating new leads with high efficacy and less microbial resistance (Sharma et al., 2021).
Propriétés
IUPAC Name |
5-chloro-3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-6(2)4-12-9(10)8(5-13)7(3)11-12/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVSFOKWXPOGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3317107.png)



![2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3317119.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3317132.png)
![N-[3-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-Urea](/img/structure/B3317151.png)




![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3317188.png)
![[3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B3317201.png)